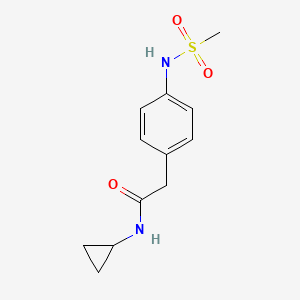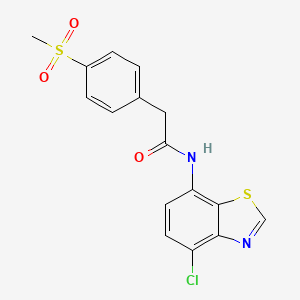
N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide (NCPA) is an important chemical compound used in scientific research and lab experiments. It is a synthetic compound with a wide variety of uses in the field of science, particularly in biochemical and physiological studies. NCPA is a cyclic amide derivative of acetamide which has been found to have a variety of interesting properties and applications. This article will provide an overview of the synthesis method of NCPA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various other compounds, such as peptides, peptidomimetics, and other small molecules. It has also been used in the study of enzyme inhibition and is known to inhibit the enzyme acetylcholinesterase. This compound has also been used as a model compound to study the structure and reactivity of other cyclic amides.
作用機序
N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for the transmission of signals between neurons. By inhibiting AChE, this compound increases the levels of acetylcholine in the body, which can lead to increased neuronal activity. This increased activity can have a variety of effects, depending on the area of the brain that is affected.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, depending on the area of the brain that is affected. It has been found to increase levels of dopamine and serotonin in the brain, which can lead to increased alertness and improved mood. This compound has also been found to increase levels of acetylcholine in the brain, which can lead to improved memory and cognitive function.
実験室実験の利点と制限
N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide has several advantages and limitations for use in lab experiments. One advantage is that this compound is a relatively simple compound to synthesize, making it readily available for use in experiments. Additionally, this compound is a relatively safe compound, making it suitable for use in experiments involving human subjects. However, this compound has some limitations for use in lab experiments. It has been found to be a relatively poor inhibitor of AChE, making it less effective for use in studies involving enzyme inhibition. Additionally, this compound is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.
将来の方向性
There are a variety of potential future directions for the use of N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide in scientific research. One potential direction is the development of more potent inhibitors of AChE, which could be used to study the effects of increased acetylcholine levels in the brain. Additionally, this compound could be further modified to create compounds with different biochemical and physiological effects. Finally, this compound could be used as a model compound to study the structure and reactivity of other cyclic amides, which could lead to the development of new compounds with a variety of potential applications.
合成法
N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide is a cyclic amide derivative of acetamide, and it is synthesized using a modified version of the Ugi four-component reaction (Ugi-4CR). The Ugi-4CR is a chemical reaction that combines four different components to produce a new compound. The four components used in the synthesis of this compound are an aldehyde, an amine, an isocyanide, and an acid. The reaction is conducted in a solvent such as dimethyl sulfoxide (DMSO) and is catalyzed by an acid. The resulting product is a cyclic amide that can be further modified to produce this compound.
特性
IUPAC Name |
N-cyclopropyl-2-[4-(methanesulfonamido)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)14-11-4-2-9(3-5-11)8-12(15)13-10-6-7-10/h2-5,10,14H,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTTVEVZSAHOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542843.png)

![2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542849.png)
![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542854.png)
![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)
![N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide](/img/structure/B6542866.png)

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542876.png)
![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542892.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542903.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)
![2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542942.png)